PHENOL-OD

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This substitution can significantly alter the physical and chemical properties of the compound, leading to a variety of applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PHENOL-OD can be synthesized through several methods. One common approach is the direct high-temperature deuteration, where benzene reacts with deuterium gas at high temperatures. This method is advantageous due to its simplicity and the high purity of the resulting deuteriooxybenzene .

Another method involves the deuteration of corresponding hydrides. This process substitutes hydrogen atoms in the hydrides with deuterium, although achieving complete substitution can be challenging .

Industrial Production Methods

Industrial production of deuteriooxybenzene typically involves the use of perdeuterated solvents, reagents, catalysts, and atmosphere. This method, while costly, ensures high purity and is suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

PHENOL-OD undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like (diacetoxyiodo)benzene.

Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, similar to benzene.

Common Reagents and Conditions

Common reagents used in these reactions include (diacetoxyiodo)benzene for oxidation and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of specific solvents to ensure high yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with (diacetoxyiodo)benzene can yield furoxan derivatives .

Wissenschaftliche Forschungsanwendungen

PHENOL-OD has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in NMR spectrometry due to its ability to minimize interference from hydrogen peaks.

Biology: this compound is used in the synthesis of deuterated compounds for studying metabolic pathways and enzyme mechanisms.

Medicine: Deuterated compounds, including deuteriooxybenzene, are used in drug development to improve the stability and efficacy of pharmaceuticals.

Industry: It is used in the production of OLEDs and photovoltaic cells, where deuteration can enhance the stability and performance of the materials.

Wirkmechanismus

The mechanism by which deuteriooxybenzene exerts its effects involves the substitution of hydrogen atoms with deuterium. This substitution can alter the kinetic profile of the compound, leading to changes in its reactivity and stability. In biological systems, deuteriooxybenzene can affect metabolic pathways by altering enzyme-substrate interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene: The parent compound, benzene, is similar in structure but lacks the deuterium substitution.

Toluene: Another aromatic compound with a methyl group attached to the benzene ring.

Aniline: A benzene derivative with an amino group attached.

Uniqueness

PHENOL-OD is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high stability and specific isotopic labeling .

Biologische Aktivität

Phenol-OD, a derivative of phenolic compounds, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological properties of this compound, including its cytotoxic effects against cancer cells, its role in spasticity management, and its potential toxicological impacts.

Overview of Phenolic Compounds

Phenolic compounds are characterized by their aromatic ring and hydroxyl groups. They are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of phenolic compounds allows them to interact with various biological targets, making them valuable in therapeutic applications.

Cytotoxic Effects Against Cancer Cells

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines. A study evaluating nine phenolic derivatives highlighted the strong inhibitory effects of one specific derivative on human osteosarcoma cells (U2OS). This compound exhibited an IC50 value of 50.5 ± 3.8 µM, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and inhibition of cell migration through mitochondrial pathways .

Table 1: Cytotoxicity Data of Phenolic Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action | Cell Type |

|---|---|---|---|

| This compound | 50.5 ± 3.8 | Apoptosis induction | U2OS (Osteosarcoma) |

| Compound A | 70.0 ± 5.0 | Cell cycle arrest | MCF-7 (Breast) |

| Compound B | 45.0 ± 4.5 | Mitochondrial disruption | HeLa (Cervical) |

Role in Spasticity Management

This compound has been utilized in clinical settings for managing spasticity, particularly post-stroke. A longitudinal study assessed the effects of phenol injections on muscle stiffness and strength in individuals with chronic elbow flexor spasticity. Results indicated that phenol injections significantly reduced hypertonia and improved muscle strength, demonstrating its therapeutic potential in neurological rehabilitation .

Case Study: Phenol Injection for Spasticity

- Patient Profile : Individual with chronic elbow flexor spasticity post-stroke.

- Treatment : Motor point injections of phenol were administered.

- Results :

- Immediate reduction in elbow extension stiffness.

- Increased flexion torque by over 90%.

- Sustained improvements in muscle strength over a 12-week period.

Toxicological Implications

Despite its therapeutic benefits, this compound poses significant toxicity risks. Acute exposure can lead to severe health consequences, including respiratory failure and systemic toxicity. Lethal doses as low as 1 to 15 g have been reported, with symptoms ranging from gastrointestinal distress to cardiovascular shock .

Table 2: Toxicological Effects of Phenol Exposure

| Effect | Symptoms | Dose Range |

|---|---|---|

| Respiratory Failure | Tachypnea, dyspnea | 10 - 20 g |

| Gastrointestinal Distress | Nausea, vomiting, abdominal pain | >1 g |

| Neurological Effects | Tremors, loss of coordination | >224 mg/kg |

Eigenschaften

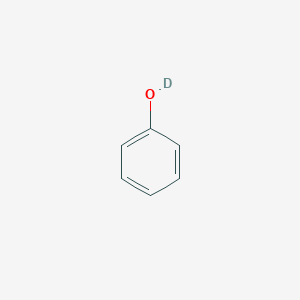

IUPAC Name |

deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-DYCDLGHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.